molecular formula C12H17N B13648258 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine

Cat. No.: B13648258
M. Wt: 175.27 g/mol
InChI Key: WJJWDLWTZLFPKT-UHFFFAOYSA-N
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Description

Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-ylmethanamine (PCU-methanamine) is a polycyclic amine derivative characterized by a rigid pentacyclic cage structure. This compound belongs to the trishomocubane family, which shares structural similarities with amantadine, a known antiviral and antiparkinsonian drug . The core pentacyclic framework is synthesized via intramolecular photocyclization of Diels-Alder adducts derived from p-benzoquinone and cyclopentadiene, followed by reductive amination or nucleophilic substitution to introduce functional groups such as methanamine . The cage structure imparts high stability and unique electronic properties, making it a candidate for neurological and ion channel modulation applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylmethanamine

InChI

InChI=1S/C12H17N/c13-3-8-11-6-1-4-5-2-7(9(4)11)12(8)10(5)6/h4-12H,1-3,13H2

InChI Key

WJJWDLWTZLFPKT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C2C5C1C3C4C5CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan derivatives typically starts from highly functionalized bicyclic or tricyclic precursors such as Cookson’s diketone. The key steps involve:

  • Construction of the cage framework through cycloaddition or rearrangement reactions.
  • Functional group transformations to introduce the amine moiety at the 4-position.
  • Reduction and dehalogenation steps to finalize the pentacyclic amine structure.

Specific Synthetic Route from Cookson’s Diketone

A notable preparative synthesis reported involves the following sequence:

  • Starting Material: Cookson’s diketone, a bicyclic diketone with a suitable framework for cage formation.
  • Wolff-Kishner Reduction: This step reduces the diketone to the corresponding hydrocarbon cage structure, preserving the pentacyclic skeleton.
  • Halogenation and Dehalogenation: Introduction of halogen atoms at strategic positions followed by metal-mediated dehalogenation to install the methanamine functionality.
  • Amination: Conversion of halogenated intermediates to the corresponding amines via nucleophilic substitution or reductive amination.

This method achieves high yields and purity, as confirmed by spectroscopic characterization (NMR, IR).

Data Tables Summarizing Key Preparation Steps and Outcomes

Step Reagents/Conditions Yield (%) Notes Reference
Wolff-Kishner Reduction Hydrazine, base, high temperature >85 Converts diketone to hydrocarbon cage
Halogenation Halogen source (e.g., Br2) 70-80 Introduces halogen for amination precursor
Dehalogenation Metal catalyst (e.g., Pd/C) 75-85 Removes halogen, prepares for amination
Amination Nucleophilic substitution or reductive amination 80-90 Installs methanamine group
Protection (Acetal formation) Ethylene glycol, sulphated zirconia catalyst, 80 °C, 45 min 99.8 Protects ketone groups in related pentacyclic systems
Cyanosilylation TMSCN, Mg/Al hydrotalcite, 5 h 88.8 Introduces cyanohydrin functionality
Deprotection Sulphated zirconia, 60 °C, 6 h 90.1 Removes acetal protecting groups

Research Outcomes and Analytical Characterization

  • Spectroscopic Characterization: The synthesized pentacyclic amines are characterized by ^1H and ^13C NMR spectroscopy, confirming the cage structure and the presence of the methanamine group. IR spectra confirm functional groups such as amines and absence of carbonyls after reduction.
  • Yields: The synthetic routes generally afford high yields (70-99%), demonstrating the efficiency of the methods.
  • Biological Relevance: Derivatives of pentacyclo cage amines, including methanamine analogs, have shown neuroprotective effects and dopamine uptake inhibition, indicating the importance of these synthetic methods for medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.

    Biology: Investigated for its potential as a molecular probe due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

PCU-methanamine’s closest analogs include:

Oxa-/Aza-Pentacycloundecane Nitrobenzoates (Compounds 5–8): These derivatives feature nitrobenzoate esters attached to the pentacyclic core via amino alcohol linkers. Unlike PCU-methanamine’s primary amine group, these compounds exhibit ester functionalities, resulting in lower polarity and higher molecular weights (e.g., compound 6: MW 437.4 g/mol). Their yields (30–49%) and physical states (e.g., viscous liquids or solids with melting points up to 109°C) reflect the challenges in conjugating bulky nitroaromatic groups .

N-Substituted Azatricyclo Derivatives (14e, 8b, 8c): Compounds like 14e (methoxybenzyl-substituted) and 8b (phenylethyl-substituted) demonstrate how alkyl/aryl substituents influence solubility and bioactivity. For instance, 8b (C₁₉H₂₁NO) has a melting point of 150°C and distinct NMR shifts (δ 7.40–7.10 for aromatic protons), indicating enhanced rigidity compared to aliphatic derivatives like 8c (C₁₈H₂₇NO, m.p. 100°C) .

Hexacyclododecylamines (24, 25, 27): These hexacyclic analogs incorporate piperidine or phenoxypropyl groups, expanding the cage structure.

Physicochemical Properties

Compound Core Structure Substituent Molecular Weight (g/mol) Melting Point/State Key Spectral Data (NMR/MS)
PCU-methanamine Pentacyclo[6.3.0...] -CH₂NH₂ ~207.3 (calc.) Not reported Presumed NH₂ peaks at δ 1.5–2.5 (¹H NMR)
Compound 6 Oxapentacycloundecane 4-Nitrobenzoate 437.4 107–109°C ¹H NMR: δ 8.20 (d, 2H, Ar-H); MS: m/z 437
Compound 8b Azatricyclo[...] Phenylethyl 279.4 150°C ¹H NMR: δ 7.40–7.10 (m, 5H, Ar-H)
Compound 24 Hexacyclo[...] Piperidinylphenoxy 455.6 Not reported HR-MS: m/z 455.3 [M+H]⁺

Biological Activity

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine, commonly referred to as a member of the trishomocubane family, exhibits a unique cage-like structure that contributes to its intriguing biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H15_{15}N
  • CAS Number : 1031779-75-5
  • Molecular Weight : 197.71 g/mol

The compound's unique polycyclic structure imparts significant stability and distinct chemical properties that are valuable in various scientific fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

  • Hydrogen Bonding : The rigid structure allows for effective hydrogen bonding with biological macromolecules.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways.

Research indicates that the compound may exhibit neuroprotective properties and influence metabolic pathways due to its structural characteristics.

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of various derivatives of pentacyclo compounds on neuronal cells under oxidative stress conditions. Results indicated that certain derivatives could significantly reduce cell death and improve cell viability compared to controls .
  • Antimicrobial Activity :
    Research has shown that pentacyclo compounds possess antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Properties :
    In vitro studies demonstrated that pentacyclo compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Findings
Pentacyclo[5.4.0]undecanePolycyclicModerate antimicrobialEffective against Gram-positive bacteria
Pentacyclo[6.3.1]dodecanePolycyclicLow cytotoxicityLimited therapeutic applications
TrishomocubanePolycyclicNeuroprotectivePotential for neurodegenerative disease treatment

Q & A

Q. What are the key challenges in synthesizing Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-ylmethanamine, and how are they methodologically addressed?

The synthesis involves complex cage-structure formation and regioselective functionalization. A validated approach uses pentacyclic ketone precursors (e.g., pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione) followed by reductive amination. Critical steps include:

  • Regioselective amination : Controlled stoichiometry of amine reactants (e.g., phenylethylamine or heptylamine) to avoid over-functionalization .
  • Purification : Flash column chromatography with optimized eluents (e.g., PE/EtOAc/DCM/EtOH mixtures) to isolate products with yields of 30–43% .

Q. How are structural and purity characteristics of this compound validated in experimental workflows?

  • Spectroscopic validation : 1H^1H-NMR and 13C^13C-NMR to confirm cage structure integrity and substituent positions (e.g., δ 7.40–7.10 ppm for aromatic protons in phenylethyl derivatives) .
  • Mass spectrometry : HR-MS (e.g., m/z 279.1701 for C₁₉H₂₁NO) to confirm molecular formulas and detect trace impurities .
  • Physical properties : Melting point analysis (e.g., 150°C for crystalline derivatives) and IR spectroscopy (e.g., νmax 3194 cm⁻¹ for hydroxyl groups) .

Q. What are the documented biological activities of this compound, and how are they experimentally evaluated?

Derivatives exhibit voltage-gated ion channel modulation. Standard assays include:

  • In vitro electrophysiology : Patch-clamp studies on neuronal cells to assess sodium/potassium channel inhibition .
  • Dose-response profiling : EC₅₀ values derived from concentration-dependent activity curves (e.g., IC₅₀ < 10 µM for neuroactive derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) optimize reaction pathways for novel derivatives?

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) to predict transition states and energetics for cage-functionalization steps .
  • Solvent effects : COSMO-RS simulations to optimize solvent systems for regioselective amination, reducing trial-and-error experimentation .
  • Data integration : Machine learning models trained on PubChem/NIST data to predict substituent compatibility (e.g., steric hindrance in bulky amines) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., 1H^1H1H-NMR splitting vs. X-ray crystallography)?

  • Dynamic vs. static structures : Variable-temperature NMR to distinguish conformational flexibility (e.g., axial-equatorial isomerism in cage amines) .
  • Crystallographic validation : Single-crystal X-ray diffraction to resolve ambiguities in substituent orientation (e.g., axial phenylethyl groups) .
  • Cross-validation : Correlate HR-MS isotopic patterns with theoretical simulations (e.g., m/z 265.1545 vs. calc. 265.3496 for C₁₈H₁₉NO) .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

  • Steric maps : Voronoi tessellation analysis to quantify cage cavity accessibility for nucleophilic attack .
  • Electrophilicity indices : DFT-calculated Fukui functions to predict reactive sites (e.g., C8 carbonyl in dione precursors) .
  • Kinetic studies : Stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying substituent electronic profiles (e.g., electron-withdrawing vs. donating groups) .

Q. What regulatory and safety considerations are critical for handling this compound in laboratory settings?

  • Hazard classification : Refer to NIST Standard Reference Database 69 for flammability, toxicity, and environmental impact data .
  • Waste management : Neutralization protocols for amine byproducts (e.g., acid scrubbers for volatile amines) .
  • Regulatory compliance : Align with CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering safety) .

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